![molecular formula C13H13N3O2S B104952 (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 18204-57-4](/img/structure/B104952.png)

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

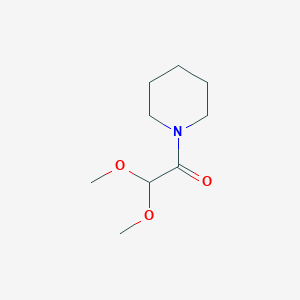

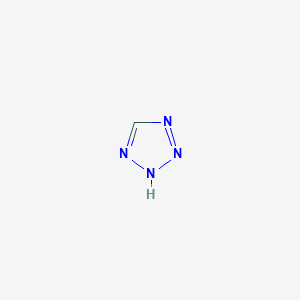

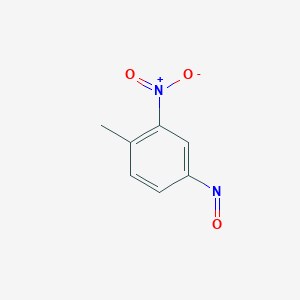

The compound 4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes an allyl group and a phenyl group attached to the triazole ring, which is further modified by a sulfanyl-acetic acid moiety. This structure suggests potential for biological activity, as indicated by studies on similar compounds.

Synthesis Analysis

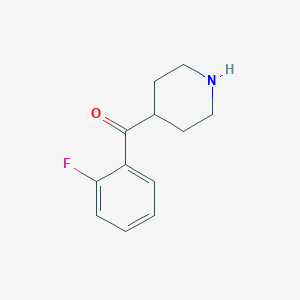

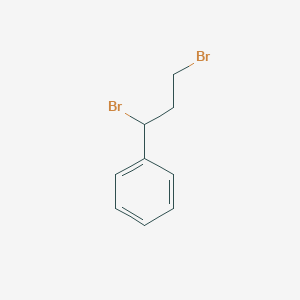

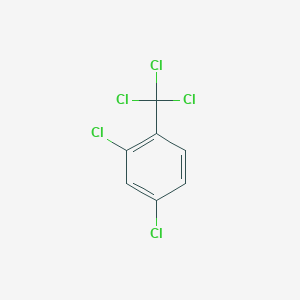

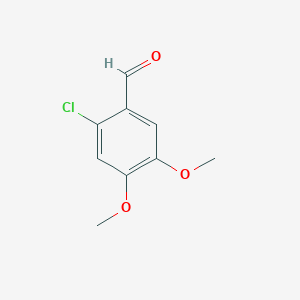

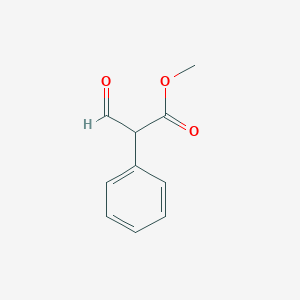

The synthesis of related 1,2,4-triazole derivatives involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles. These compounds are then treated with various substituted aromatic aldehydes to yield benzylideneamino-triazol-thiones. Subsequent reaction with chloroacetic acid produces the final acetic acid derivatives . Another synthesis method for similar compounds includes direct alkylation of mercapto-triazoles with substituted chloracetic acid anilides and α-chloro-(4-bromo)-acetophenone .

Molecular Structure Analysis

The molecular structure of 4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid is characterized by the presence of a triazole ring, which is a common scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological motifs. The allyl and phenyl groups attached to the triazole ring may influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

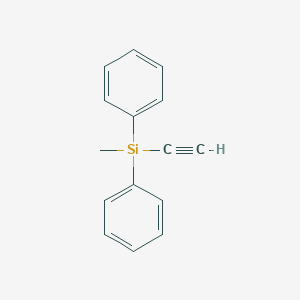

The chemical reactivity of triazole derivatives is influenced by the substituents attached to the triazole ring. In the case of 4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid, the presence of the allyl group could potentially undergo reactions typical of alkenes, such as nucleophilic addition or cycloaddition reactions. The phenyl group may participate in electrophilic aromatic substitution reactions, depending on the electronic nature of the triazole ring.

Physical and Chemical Properties Analysis

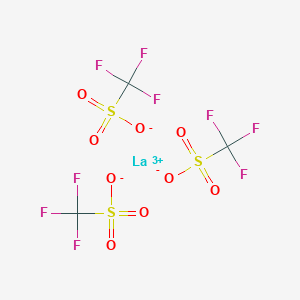

The physical and chemical properties of 1,2,4-triazole derivatives, such as acidity, are influenced by the nature of the substituents. The ionization constants (pKa) of these compounds have been determined by potentiometric titration, revealing that the acidity varies with the nature of the substituents at the fifth carbon atom of the triazole ring and the degree of sulfur atom oxidation . These properties are crucial for the absorption and bioavailability of the compounds when administered orally.

科学的研究の応用

-

Medicinal Chemistry

-

Agriculture

-

Material Science

-

Organocatalysis

-

Chemical Biology

-

Fluorescent Imaging

-

Pharmaceuticals

- Triazoles are used in the synthesis of a variety of pharmaceuticals . They are present in many commercially available drugs such as fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and more .

-

Dyes

-

Bioconjugation

-

Supramolecular Chemistry

-

Molecular Diagnostics

-

Therapeutics

Safety And Hazards

特性

IUPAC Name |

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-8-16-12(10-6-4-3-5-7-10)14-15-13(16)19-9-11(17)18/h2-7H,1,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZCGBONHJILEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355215 |

Source

|

| Record name | (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |

CAS RN |

18204-57-4 |

Source

|

| Record name | (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。